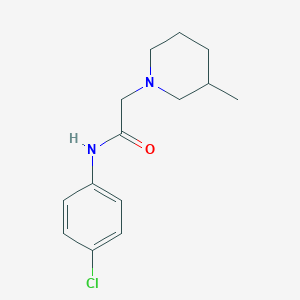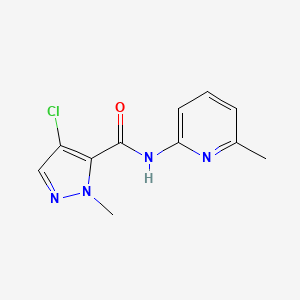
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the acetamide moiety, and a 3-methylpiperidin-1-yl group attached to the carbon atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be achieved through a multi-step process:
-
Step 1: Synthesis of 4-chloroaniline
Reaction: 4-chloronitrobenzene is reduced to 4-chloroaniline.
Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature, atmospheric pressure.
-
Step 2: Synthesis of 4-chlorophenylacetyl chloride
Reaction: 4-chloroaniline is reacted with acetyl chloride to form 4-chlorophenylacetyl chloride.
Reagents: Acetyl chloride (CH₃COCl), pyridine.
Conditions: Ice bath, anhydrous conditions.
-
Step 3: Synthesis of 3-methylpiperidine
Reaction: 3-methylpiperidine is synthesized from 3-methylpyridine through hydrogenation.
Reagents: Hydrogen gas (H₂), nickel (Ni) catalyst.
Conditions: Elevated temperature and pressure.
-
Step 4: Formation of this compound
Reaction: 4-chlorophenylacetyl chloride is reacted with 3-methylpiperidine to form this compound.
Reagents: 4-chlorophenylacetyl chloride, 3-methylpiperidine.
Conditions: Room temperature, anhydrous conditions.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reaction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo oxidation to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.
Reagents: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Conditions: Elevated temperature.
-
Reduction:
Reaction: Reduction of the amide group to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Reagents: Lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions, room temperature.
-
Substitution:
Reaction: Halogen substitution on the phenyl ring to form N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.
Reagents: Bromine (Br₂), iron (Fe) catalyst.
Conditions: Room temperature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions, room temperature.
Substitution: Bromine (Br₂), iron (Fe) catalyst, room temperature.
Major Products Formed
Oxidation: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.
Reduction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.
Substitution: N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and activation.
-
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- Binds to specific receptors in the central nervous system.
- Interacts with enzymes involved in neurotransmitter synthesis and degradation.
-
Pathways Involved:
- Modulates the release and uptake of neurotransmitters such as dopamine and serotonin.
- Influences signal transduction pathways related to neuronal function and plasticity.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine:
- Similar structure but with an ethylamine group instead of an acetamide group.
- Different pharmacological properties and applications.
-
N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide:
- Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
- Different reactivity and stability under various conditions.
-
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)propionamide:
- Similar structure but with a propionamide group instead of an acetamide group.
- Different chemical and physical properties.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields of science and industry Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXBZBWKHQTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R)-2-{4-[(2-hydroxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxo-1-phenylethanol](/img/structure/B5401819.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5401829.png)
![1-[2-(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5401831.png)
![1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5401833.png)
![N-cyclopentyl-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide](/img/structure/B5401834.png)
![2-ethyl-7-(3-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401845.png)
![ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate](/img/structure/B5401850.png)

![2-methoxy-N-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5401864.png)
![N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5401870.png)
![(3R,4R)-4-(hydroxymethyl)-1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B5401881.png)

![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)
